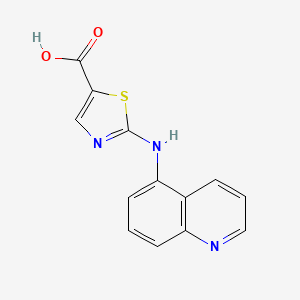
2-(Quinolin-5-ylamino)-1,3-thiazole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(Quinolin-5-ylamino)-1,3-thiazole-5-carboxylic acid” is a compound with the CAS Number: 1189749-55-0 . It has a molecular weight of 272.31 . The IUPAC name for this compound is 2-(quinolin-5-ylamino)-1H-1lambda3-thiazole-4-carboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H10N3O2S/c17-12(18)11-7-19-13(16-11)15-10-5-1-4-9-8(10)3-2-6-14-9/h1-7,19H, (H,15,16)(H,17,18) . This code provides a detailed representation of the compound’s molecular structure.Wissenschaftliche Forschungsanwendungen
Antimalarial Activity : Compounds related to 2-(Quinolin-5-ylamino)-1,3-thiazole-5-carboxylic acid have shown significant antimalarial activity. A study by Solomon et al. (2013) reported the synthesis of 4-aminoquinoline-derived thiazolidines with notable suppression of parasitaemia in vivo and inhibition of β-haematin formation in vitro, suggesting a potential mechanism through heme polymerization inhibition (Solomon et al., 2013).
Serotonin Type-3 Receptor Antagonists : Research by Mahesh et al. (2011) into quinoxalin-2-carboxamides, structurally similar to this compound, demonstrated these compounds' effectiveness as serotonin type-3 (5-HT3) receptor antagonists. This could be significant in the development of treatments for conditions modulated by 5-HT3 receptors (Mahesh et al., 2011).
Antibacterial Ability : A study by Valluri et al. (2017) synthesized new quinoline-associated 1,3,4-thiadiazolo pyrimidin derivatives and evaluated their antibacterial ability against different micro-organisms. This research highlights the potential of such compounds in combating bacterial infections (Valluri et al., 2017).
Antioxidant and Antiproliferative Activities : Mani et al. (2018) reported the synthesis of novel spiro-indeno [1,2-b] quinoxaline pyrrolothiazoles, demonstrating significant in vitro antioxidant activity and cytotoxic activity against cancer cell lines. This suggests a potential application in cancer therapy (Mani et al., 2018).
Antitumor Evaluation : Alvarez-Ibarra et al. (1997) synthesized new thiazolo[5,4-b]quinoline derivatives and tested their in vitro cytotoxicity against several cell lines, finding that certain structural features were essential for significant antitumor activities. This highlights the potential of these compounds in cancer treatment (Alvarez-Ibarra et al., 1997).
Antihyperglycemic Evaluation : Deshmukh et al. (2017) synthesized new tetrazoloquinolinyl methoxyphenyl-4-thiazolidinones and evaluated their in vivo antihyperglycemic activity. This study provides insights into the potential use of these compounds in managing hyperglycemia (Deshmukh et al., 2017).
Safety and Hazards
Zukünftige Richtungen
Quinoline derivatives, including “2-(Quinolin-5-ylamino)-1,3-thiazole-5-carboxylic acid”, have shown promise in various areas of medicinal chemistry, particularly as anticancer agents . Future research could focus on further exploring the therapeutic potential of these compounds and developing more effective synthetic methods.
Wirkmechanismus
Target of Action
Similar compounds have been found to interact with proteins in the pi3k/akt/mtor pathway , which plays a crucial role in cell proliferation and survival.
Mode of Action
It’s suggested that it might interact with its targets in a way that inhibits their function, leading to changes in cellular processes .
Biochemical Pathways
The compound may affect the PI3K/AKT/mTOR pathway , a critical signaling pathway in multiple cancers. This pathway regulates several cellular processes, including cell growth, proliferation, and survival. Any disruption in this pathway can lead to changes in these processes.
Pharmacokinetics
It’s predicted that all compounds in this series satisfy the adme profile , which suggests good bioavailability.
Result of Action
One of the compounds in the same series was found to be active against a non-small cell lung cancer cell line, a549, with an inhibition concentration value of (ic50) 294 μM . This suggests that the compound could potentially have anticancer effects.
Eigenschaften
IUPAC Name |
2-(quinolin-5-ylamino)-1,3-thiazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O2S/c17-12(18)11-7-15-13(19-11)16-10-5-1-4-9-8(10)3-2-6-14-9/h1-7H,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URTINQXLWQDLNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=N2)C(=C1)NC3=NC=C(S3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

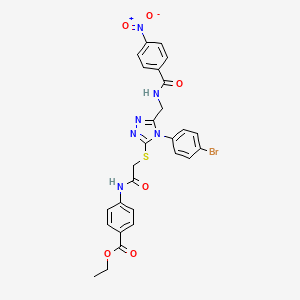
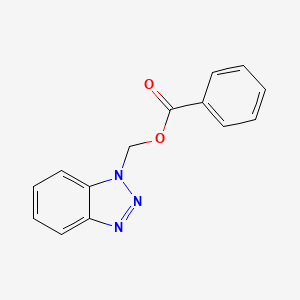
![5-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]propyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B2476249.png)
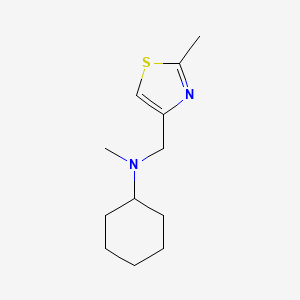
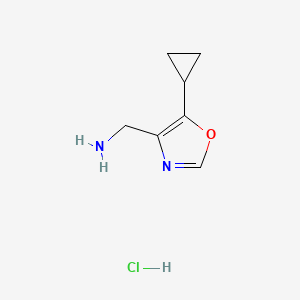

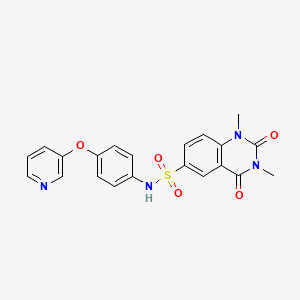
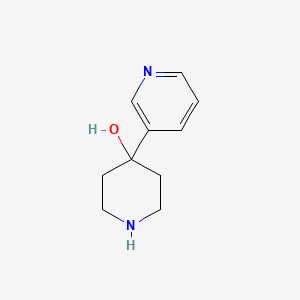
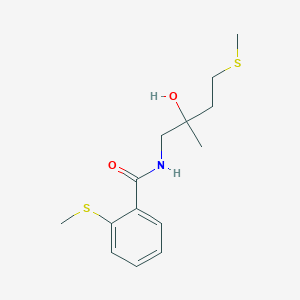
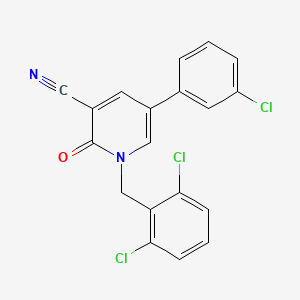
![1-{7-benzoyl-2H-[1,3]dioxolo[4,5-g]quinolin-8-yl}-4-benzylpiperazine hydrochloride](/img/structure/B2476261.png)

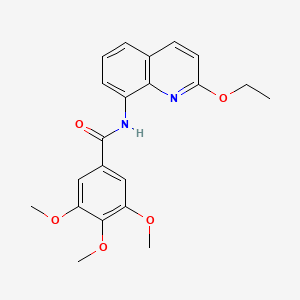
![6-(4-Butylphenyl)-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)